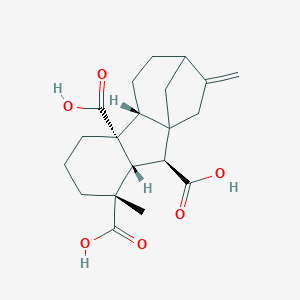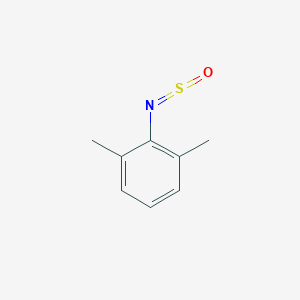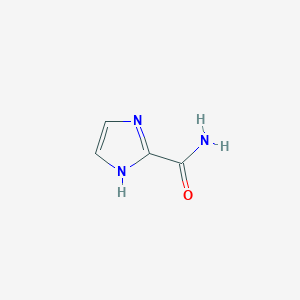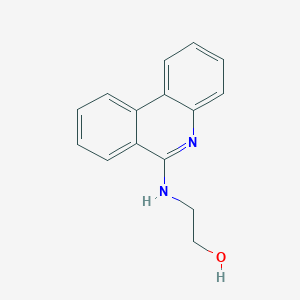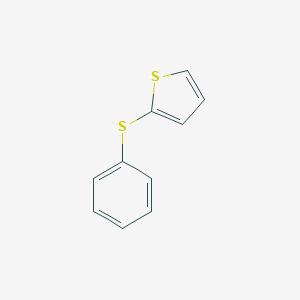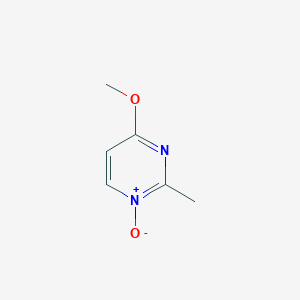
4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methoxy group at the 4-position and a methyl group at the 2-position, with an oxygen atom bonded to the nitrogen at the 1-position, forming an N-oxide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium typically involves the oxidation of 4-Methoxy-2-methylpyrimidine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of supported metal oxide catalysts can also be employed to improve the reaction rate and selectivity. These methods ensure the large-scale production of the compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 2- and 4-positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 4-Methoxy-2-methylpyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. It may inhibit specific enzymes or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxy-2-methylpyrimidine: Lacks the N-oxide group, resulting in different reactivity and biological activity.
2-Methylpyrimidine 1-oxide: Lacks the methoxy group, affecting its chemical properties and applications.
4-Methoxypyrimidine 1-oxide:
Uniqueness: 4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium is unique due to the presence of both the methoxy and methyl groups, along with the N-oxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
17759-07-8 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-7-6(10-2)3-4-8(5)9/h3-4H,1-2H3 |
InChI Key |
NPYHNTFALKFYQP-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC(=N1)OC)[O-] |
Canonical SMILES |
CC1=[N+](C=CC(=N1)OC)[O-] |
Synonyms |
Pyrimidine, 4-methoxy-2-methyl-, 1-oxide (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



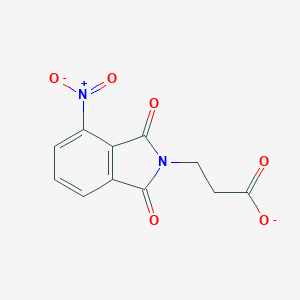
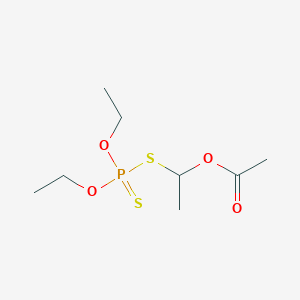
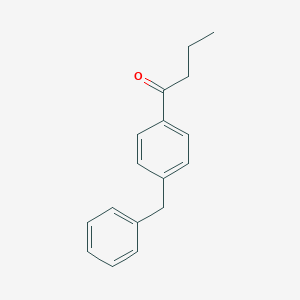
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
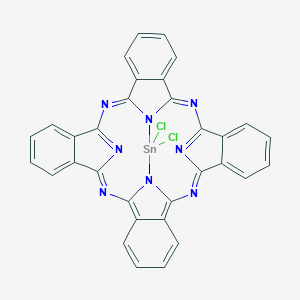
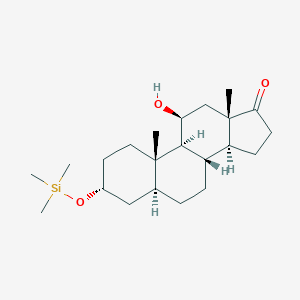

![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
